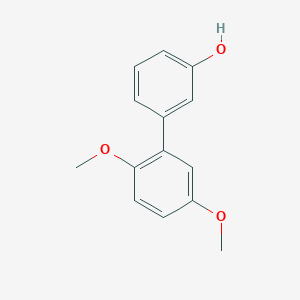
3-(2,5-Dimethoxyphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-Dimethoxyphenyl)phenol, 95% (3-DMPP) is a versatile organic compound used in a wide range of scientific research applications. It is an aromatic phenolic compound that is colorless and has a molecular weight of 199.22 g/mol. 3-DMPP is a derivative of phenol, and it is often used as a reagent for organic syntheses. In addition, it is also used as a starting material for the production of various derivatives. 3-DMPP is known for its high reactivity, stability, and solubility, making it a useful compound for many laboratory experiments.
Aplicaciones Científicas De Investigación
3-(2,5-Dimethoxyphenyl)phenol, 95% is widely used in a variety of scientific research applications. It is often used as a reagent in the synthesis of organic compounds, as a starting material for the production of various derivatives, and as a catalyst in a variety of reactions. In addition, 3-(2,5-Dimethoxyphenyl)phenol, 95% is also used as a model compound to study the mechanism of action of various drugs and to study the biochemical and physiological effects of various compounds.
Mecanismo De Acción
The mechanism of action of 3-(2,5-Dimethoxyphenyl)phenol, 95% is not well understood. However, it is believed that it acts as an inhibitor of certain enzymes, such as the cytochrome P450 and monoamine oxidase enzymes. In addition, 3-(2,5-Dimethoxyphenyl)phenol, 95% is also thought to act as an antioxidant and to have anti-inflammatory properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2,5-Dimethoxyphenyl)phenol, 95% are not fully understood. However, it is believed that 3-(2,5-Dimethoxyphenyl)phenol, 95% may have a variety of beneficial effects on the body, including the inhibition of certain enzymes, the reduction of oxidative stress, and the modulation of inflammatory processes. In addition, 3-(2,5-Dimethoxyphenyl)phenol, 95% may also have a protective effect against certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-(2,5-Dimethoxyphenyl)phenol, 95% in laboratory experiments has several advantages and limitations. One advantage is that it is highly reactive, stable, and soluble, making it an ideal reagent for a variety of organic syntheses. In addition, 3-(2,5-Dimethoxyphenyl)phenol, 95% is also relatively inexpensive and easy to obtain. On the other hand, one limitation is that 3-(2,5-Dimethoxyphenyl)phenol, 95% can be toxic in high concentrations, and it can cause skin and eye irritation. Therefore, it is important to use it in a safe and controlled environment.
Direcciones Futuras
There are a number of potential future directions for research involving 3-(2,5-Dimethoxyphenyl)phenol, 95%. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. In addition, further research into its use as a reagent for organic syntheses and its potential toxicity in high concentrations is also needed. Finally, further research into its potential use as a model compound for the study of drug mechanisms and its potential applications in drug development is also of interest.
Métodos De Síntesis
3-(2,5-Dimethoxyphenyl)phenol, 95% can be synthesized through several different methods, including the Williamson ether synthesis, the Sandmeyer reaction, and the Gabriel synthesis. In the Williamson ether synthesis, an alkyl halide is reacted with a sodium alkoxide to form an ether. In the Sandmeyer reaction, an aryl halide is reacted with a copper salt to form an aryl diazonium salt, which is then reacted with a nucleophile. Lastly, in the Gabriel synthesis, an alkyl halide is reacted with a primary amine in the presence of a base to form an alkylamine.
Propiedades
IUPAC Name |
3-(2,5-dimethoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-16-12-6-7-14(17-2)13(9-12)10-4-3-5-11(15)8-10/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKJZLHXTBGHFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683546 |
Source


|
| Record name | 2',5'-Dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261889-79-5 |
Source


|
| Record name | 2',5'-Dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

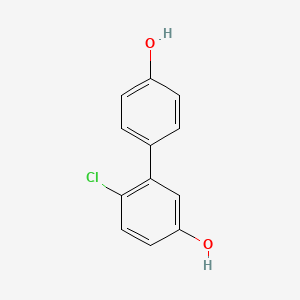

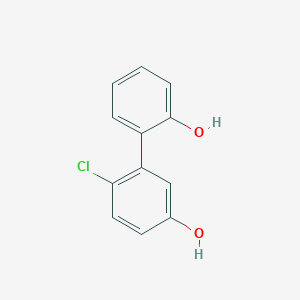

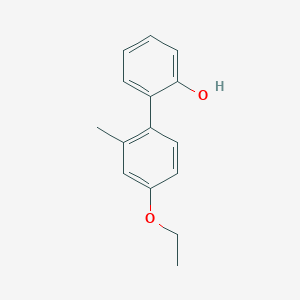
![3-[3-(N-Methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6370300.png)
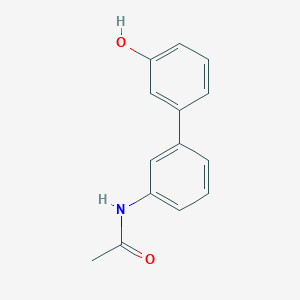
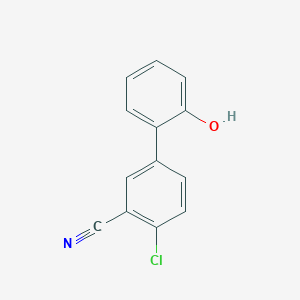
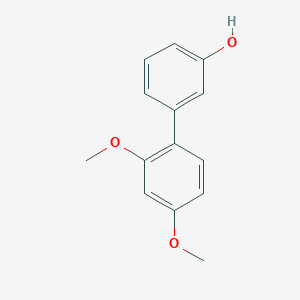

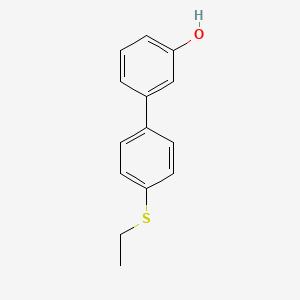

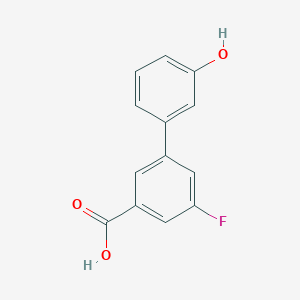
![3-[5-(Methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6370356.png)